molecular formula C11H11NO4 B8720953 7-Methoxy-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid

7-Methoxy-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid

Cat. No. B8720953
M. Wt: 221.21 g/mol
InChI Key: QWRDBIQTPLEOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Methoxy-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-16-7-3-2-6-4-8(11(14)15)10(13)12-9(6)5-7/h2-3,5,8H,4H2,1H3,(H,12,13)(H,14,15)

InChI Key

QWRDBIQTPLEOCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C(=O)N2)C(=O)O)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of dimethyl (4-methoxy-2-nitrobenzyl)malonate (19 g) in ethanol (200 ml) was hydrogenated in the presence of 10% palladium-C (2.0 g) at room temperature under one atmosphere of hydrogen for 24 hr. The reaction mixture was further stirred at 80° C. for 24 hr and the catalyst was removed by filtration. The filtrate was concentrated. The residue was dissolved in the combined solvent of THF (250 ml) and methanol (250 ml) and 1 N aqueous sodium hydroxide (126 ml) was added in an ice bath. The reaction mixture was stirred at room temperature for 72 hr and concentrated. The residue was made acidic by adding 1 N aqueous hydrochloric acid and the precipitate was collected by filtration. The crude crystals were washed with acetone to obtain the titled compound (11.7 g).
Name
dimethyl (4-methoxy-2-nitrobenzyl)malonate
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium-C
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

10% Palladium- carbon (2.0 g) was added to an ethanol (200 ml) solution of dimethyl (4-methoxy-2-nitrobenzyl)malonate (19 g), and catalytic hydrogenation was conducted at room temperature under an atmospheric pressure for 24 hours. The reaction mixture was further stirred at 80° C. for 24 hours. The catalyst was removed by filtration, and the filtrate was concentrated. The residue was dissolved in a mixed solvent of THF (250 ml) and methanol (250 ml), to which was added dropwise 1N aqueous sodium hydroxide solution (126 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 72 hours and concentrated. 1N Hydrochloric acid was added to the residue to make acidic, and the precipitated crystals were collected by filtration. The obtained crude crystals were washed with acetone to give the entitled compound (11.7 g).
Name
dimethyl (4-methoxy-2-nitrobenzyl)malonate
Quantity
19 g
Type
reactant
Reaction Step One
Name
Palladium- carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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